molecular formula C13H19N3O2 B1599653 N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine CAS No. 211247-60-8

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Cat. No.: B1599653
CAS No.: 211247-60-8
M. Wt: 249.31 g/mol
InChI Key: OCTNQAZYWLBDEB-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
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Biological Activity

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (commonly referred to as the compound) is a synthetic organic compound characterized by its unique piperidine structure and nitrophenyl substitution. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : Approximately 249.31 g/mol
  • CAS Number : 211247-60-8

The compound features a piperidine ring with two methyl groups attached to the nitrogen atom and a nitrophenyl group at the para position. This structural configuration is believed to enhance its biological activity through various mechanisms, including receptor interaction and enzyme modulation.

Interaction with Receptors

Preliminary studies indicate that this compound may interact with dopamine D2 receptors. This interaction is significant as it suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The binding affinity and efficacy of the compound towards these receptors warrant further investigation to elucidate its therapeutic potential.

Antimicrobial Activity

Research has demonstrated that the compound exhibits antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, revealing promising results:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .
  • Biofilm Inhibition : It has also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethylpiperidin-4-aminePiperidine ring with two methyl groupsLacks nitrophenyl group; differing reactivity
1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amineContains an amino group instead of a nitro groupPotentially different pharmacological profiles
N,N-Dimethyl-1-(3-nitrophenyl)piperidin-4-amineNitro group at a different positionInvestigated for anticancer and antimicrobial activities

This table illustrates how the presence of the nitrophenyl group in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of piperidine compounds, including this compound, to explore their biological activities:

  • Antimicrobial Evaluation : A study assessed multiple piperidine derivatives for their antimicrobial properties, highlighting that modifications in the nitro group significantly influence activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Another study indicated that similar piperidine derivatives exhibited anticancer properties, suggesting that the compound could be explored further for its ability to inhibit cancer cell proliferation .

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential biological activities, particularly its interactions with specific receptors, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Preliminary studies suggest that N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine may exhibit binding affinity towards dopamine D2 receptors, making it a candidate for further research in psychopharmacology.

Case Study: Neuropharmacological Potential

A study focused on the interaction of this compound with dopamine receptors highlighted its potential to modulate dopaminergic signaling pathways. The implications of this interaction suggest that the compound could be developed into a therapeutic agent for conditions characterized by dopaminergic dysfunction.

Organic Chemistry Applications

In organic synthesis, this compound serves as a versatile building block for various chemical reactions. It has been utilized as a catalyst in the synthesis of indoles and 1H-tetrazoles, showcasing its utility in facilitating complex organic transformations under environmentally friendly conditions .

Synthesis Methodology

The synthesis typically involves reactions under mild conditions, often utilizing ionic liquids as solvents or catalysts to enhance reaction efficiency while minimizing environmental impact. For instance, one method reported the use of DMAP-based ionic liquids for synthesizing complex organic molecules with high yields and selectivity.

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with molecular targets such as enzymes and receptors, leading to alterations in cellular processes .

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerReceptor modulation
N,N-Dimethylpiperidin-4-amineLimited activityBasic piperidine structure
1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amineVariesAmino group presence alters activity

Nonlinear Optical (NLO) Properties

Recent studies have also explored the nonlinear optical properties of compounds related to this compound. These compounds exhibit significant NLO behavior due to their electronic structure, making them suitable candidates for applications in optoelectronics and photonics .

Case Study: NLO Behavior Assessment

A study evaluating the NLO properties found that compounds with similar structural features demonstrated high efficiency in nonlinear optical applications. The unique combination of electron-donating and electron-withdrawing groups enhances their optical characteristics, potentially leading to advancements in materials science .

Properties

IUPAC Name

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTNQAZYWLBDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454732
Record name N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211247-60-8
Record name N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl-piperidin-4-yl-amine dihydrochloride (Aldrich, 2.0 g, 9.95 mmol) and 4-fluoro-nitrobenzene (Aldrich, 2.5 g, 17.7 mmol) were added to methanol (30 mL). The mixture was heated to 90° C. and stirred for 3.5 hours. The mixture was treated with 1 N HCl to pH=1 and then extracted with diethyl ether (2×10 mL). The aqueous layer was treated with saturated sodium carbonate to pH=10 and then extracted with methylene chloride (2×20 mL). The organic layer was dried with sodium sulfate and the solvent was removed to give the desired product. 1.25 g, 50%. MS (m+H)+: 250.
Quantity
2 g
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2.5 g
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30 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 100 ml flask was charged with 1-fluoro-4-nitrobenzene (2.122 ml, 20 mmol), dimethylsulfoxide (30 ml), N,N-dimethylpiperidin-4-amine (2.82 g, 22.00 mmol) and triethylamine (5.58 ml, 40.0 mmol). The resulting solution was stirred at 100° C. under nitrogen for 24 hours. The reaction mixture was allowed to cool, and was poured in stirring cold water (1000 ml) and the solid collected by filtration and washed with water. The precipitate was vacuum dried to provide the title compound. MS (ESI(+)) m/e 249.9 (M+H)+.
Quantity
2.122 mL
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reactant
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30 mL
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2.82 g
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reactant
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5.58 mL
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reactant
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.